molecular formula C14H14F3NO4 B6663233 1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid

1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663233
M. Wt: 317.26 g/mol
InChI Key: CBBSZZDXLGNXSU-UHFFFAOYSA-N
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Description

1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique trifluoroethoxybenzoyl and cyclobutane carboxylic acid moieties

Preparation Methods

The synthesis of 1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the trifluoroethoxybenzoyl intermediate: This step involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.

    Cyclobutane ring formation: The intermediate is then reacted with cyclobutanone under basic conditions to form the cyclobutane ring.

    Amidation: The final step involves the amidation of the cyclobutane intermediate with an appropriate amine to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles such as amines or thiols replace the trifluoroethoxy moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Its unique structural features make it a candidate for the synthesis of novel polymers and advanced materials with specific electronic or mechanical properties.

    Biological Studies: Researchers explore its interactions with biological macromolecules, aiming to understand its binding affinities and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of 1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[[4-(2,2,2-Trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    4-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the cyclobutane ring, resulting in different chemical reactivity and biological activity.

    Cyclobutane-1-carboxylic acid derivatives: These compounds may have different substituents on the cyclobutane ring, affecting their physical and chemical properties.

    Trifluoroethoxy-substituted aromatic compounds: These compounds share the trifluoroethoxy group but differ in their core structures, leading to variations in their applications and mechanisms of action.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c15-14(16,17)8-22-10-4-2-9(3-5-10)11(19)18-13(12(20)21)6-1-7-13/h2-5H,1,6-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBSZZDXLGNXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)C2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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